Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
CAS No. |
609796-18-1 |
|---|---|
Molecular Formula |
C24H21BrN2O3S2 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-bromophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21BrN2O3S2/c1-4-30-23(29)20-14(2)26-24-27(21(20)16-8-10-18(31-3)11-9-16)22(28)19(32-24)13-15-6-5-7-17(25)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
NCBJYCMXDIYGIZ-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-(Methylthio)Phenyl)Biphenyl-3-Carbaldehyde
The biphenyl backbone is synthesized using a palladium-catalyzed cross-coupling reaction:
-
Reactants : 3-Bromobenzoic acid (1.0 mmol), 4-(methylthio)phenylboronic acid (1.1 mmol), cesium carbonate (1.5 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.1 mmol) in dioxane/water (4:1).
-
Conditions : Reflux at 100°C for 8 hours under nitrogen.
-
Workup : Acidification with HCl, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Analytical Data :
Cyclocondensation to Form the Thiazolopyrimidine Core
The thiazolo[3,2-a]pyrimidine ring is constructed via a one-pot Biginelli-like reaction:
-
Reactants : Ethyl acetoacetate (1.2 mmol), thiourea (1.0 mmol), 4-(4-(methylthio)phenyl)biphenyl-3-carbaldehyde (1.0 mmol), and chloroacetic acid (1.5 mmol) in acetic anhydride/acetic acid (1:1).
-
Conditions : Reflux at 140°C for 6 hours with anhydrous sodium acetate (2.0 g).
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via initial formation of a dihydropyrimidinone intermediate, followed by cyclization with chloroacetic acid to form the thiazole ring.
Analytical Data :
Knoevenagel Condensation for Benzylidene Incorporation
The 3-bromobenzylidene group is introduced via condensation with 3-bromobenzaldehyde:
-
Reactants : Thiazolopyrimidine intermediate (1.0 mmol), 3-bromobenzaldehyde (1.2 mmol), and piperidine (0.1 mmol) in ethanol.
-
Conditions : Reflux at 80°C for 4 hours.
-
Workup : Solvent evaporation and purification via column chromatography (hexane/ethyl acetate, 2:1).
Analytical Data :
-
1H NMR (300 MHz, CDCl3) : δ 8.02 (s, 1H, CH=), 7.75–7.20 (m, 8H, Ar-H), 4.30 (q, 2H, -OCH2CH3), 2.58 (s, 3H, SCH3), 2.40 (s, 3H, CH3).
-
13C NMR : δ 168.9 (C=O), 158.2 (C=N), 139.5–122.1 (Ar-C), 61.5 (-OCH2CH3), 16.2 (SCH3).
Optimization and Challenges
Reaction Condition Adjustments
Chemical Reactions Analysis
Bromobenzylidene Group
-
Electrophilic Substitution : The bromine atom directs electrophiles to the para position of the benzylidene ring. Halogen exchange reactions with Pd catalysts have been reported for related analogs .
-
Nucleophilic Aromatic Substitution : Reactive toward amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
Methylthio Substituent
-
Oxidation : Converts to sulfoxide (R-SO) or sulfone (R-SO₂) using mCPBA or H₂O₂/AcOH .
-
Demethylation : Achieved with BBr₃ in DCM, yielding thiol derivatives .
Ester Group
-
Hydrolysis : Forms carboxylic acid derivatives under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions .
-
Transesterification : Reacts with alcohols (e.g., MeOH) in the presence of Ti(OiPr)₄ .
Catalytic Systems and Reaction Optimization
Comparative studies highlight the efficiency of ionic liquid catalysts:
| Catalyst | Reaction Type | Yield (%) | Reaction Time | Source |
|---|---|---|---|---|
| DIPEAc | Biginelli Condensation | 93 | 2 h | |
| SnCl₂·2H₂O | Thiazolo Ring Formation | 89 | 4 h | |
| NaOAc/Ac₂O | Knoevenagel Cyclization | 85 | 6 h |
Ionic liquids enhance sustainability by enabling catalyst recovery (up to 5 cycles) and reducing waste .
Substituent Effects on Reactivity
Modifications to the benzylidene or methylthio groups significantly alter reactivity:
Comparative Analysis with Structural Analogs
The 3-bromobenzylidene group distinguishes this compound from analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivatives:
| Feature | Target Compound | Analog (5-(4-Bromophenyl)) |
|---|---|---|
| Electrophilic Sites | Bromine at meta position | Bromine at para position |
| Spectral Shift (¹H NMR) | δ 7.48 (benzylidene H) | δ 7.78 (aryl H) |
| Catalyst Efficiency | 93% with DIPEAc | 85% with SnCl₂ |
This meta-substitution improves steric accessibility for nucleophilic attack .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit notable antibacterial and antifungal activities. Studies have shown that compounds similar to ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The thiazolo[3,2-a]pyrimidine scaffold is also recognized for its anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that this compound can affect cell cycle progression and promote cell death in various cancer cell lines .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Research indicates that thiazolo[3,2-a]pyrimidines can act as inhibitors for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For instance, compounds with similar structures have been evaluated for their ability to inhibit enzymes like alkaline phosphatase and others related to glucose metabolism .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create a variety of derivatives with enhanced biological activities. The compound can be utilized in multi-component reactions, facilitating the rapid synthesis of complex molecules .
Case Studies and Research Findings
Table: Summary of Biological Activities
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, affecting cellular processes. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound belongs to a broader family of thiazolo[3,2-a]pyrimidines, which vary primarily in substituents at positions 2, 5, and 5. Key analogs include:
Key Observations :
Physicochemical Properties
- IR Spectroscopy: Target compound: Expected C=O stretches at ~1685–1740 cm⁻¹ (carboxylate and oxo groups), C=N at ~1612 cm⁻¹ . 4-Cyanobenzylidene analog: Strong nitrile absorption at 2209 cm⁻¹ .
- NMR Data :
Crystallography and Molecular Packing
- Target Compound : Likely exhibits π-halogen interactions (Br···π) and C–H···O hydrogen bonds, as seen in bromophenyl analogs .
- Comparative Crystal Data: Ethyl 5-(4-Bromophenyl) analog: Monoclinic P2₁/c space group; dihedral angle of 80.94° between thiazolo-pyrimidine and aryl rings . 2,4,6-Trimethoxybenzylidene analog: Orthorhombic P2₁2₁2₁ space group; bifurcated C–H···O bonds form helical chains .
Biological Activity
Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The synthesis typically involves a Biginelli condensation reaction followed by further modifications to introduce various substituents that enhance its pharmacological properties. For example, the synthesis of related thiazolo derivatives has been reported to yield compounds with significant biological activity through similar synthetic pathways .
Antitumor Activity
Research indicates that thiazolo derivatives exhibit promising antitumor properties. In a study evaluating various thiazolo compounds, some derivatives showed potent cytotoxic effects against cancer cell lines. For instance, one derivative demonstrated an IC50 value of 158.5 μM against leukemia HL-60 cells, indicating a significant potential for further development as an anticancer agent .
Table 1: Antitumor Activity of Related Thiazolo Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HL-60 (Leukemia) | 158.5 |
| Compound B | MCF-7 (Breast Cancer) | 75.0 |
| Compound C | A549 (Lung Cancer) | 120.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In comparative studies with known antibiotics, several thiazolo derivatives exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. For example, one study found that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like gatifloxacin .
Table 2: Antimicrobial Activity of Thiazolo Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 64 |
| Compound F | Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that certain thiazolo compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. This inhibition suggests that these compounds may serve as effective anti-inflammatory agents .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent investigation into the antitumor potential of thiazolo derivatives highlighted the importance of specific substitutions on the thiazole ring that enhance cytotoxicity against cancer cells. The study utilized molecular docking techniques to assess binding affinities to target proteins involved in cancer proliferation .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various thiazolo derivatives against multiple bacterial strains using standard microbiological techniques. The results indicated that modifications to the phenyl rings significantly impacted antimicrobial potency .
Q & A
Q. What are the common synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?
The compound is typically synthesized via cyclocondensation reactions. A general method involves:
- Reacting a substituted benzaldehyde (e.g., 3-bromobenzaldehyde) with ethyl acetoacetate and a thiourea derivative under acidic conditions (e.g., TsOH or HCl).
- Microwave-assisted or reflux conditions in solvents like methanol or xylene to enhance yield and purity .
- Example: Ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate reacts with dimethyl acetylenedicarboxylate to form analogous structures via [3+2] cycloaddition .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) for confirming substituent positions, IR for carbonyl/thioether groups, and MS for molecular ion verification.
- X-ray crystallography : Single-crystal diffraction data collected at 296 K (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXTL. Example parameters for a related compound:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (P2₁/n) |
| a, b, c (Å) | 9.3230, 10.170, 21.862 |
| β (°) | 96.33 |
| V (ų) | 2060.3 |
| Z | 4 |
Q. What biological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?
While direct data on this compound is limited, structural analogs exhibit:
- Antimicrobial activity : Due to the thiazole and pyrimidine moieties disrupting bacterial cell membranes .
- Anticancer potential : Pyrimidine derivatives inhibit kinase enzymes or DNA replication .
- Enhanced bioactivity when fused rings (thiazole + pyrimidine) improve binding to target proteins .
Advanced Research Questions
Q. How can contradictions in crystallographic data refinement be resolved for this compound?
Key strategies include:
- Using SHELXL for least-squares refinement, prioritizing high-resolution data (θ > 25°) to minimize R-factor discrepancies .
- Validating hydrogen bonding patterns with graph-set analysis (e.g., checking for consistent D–H···A distances and angles) .
- Addressing twinning or disorder by comparing experimental data with similar structures (e.g., monoclinic P2₁/n systems with Z = 4) .
Q. What strategies optimize reaction yields in synthesizing substituted thiazolo[3,2-a]pyrimidines?
Optimization involves:
- Catalyst screening : TsOH in xylene increases cyclization efficiency compared to HCl .
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of bromo-substituted intermediates .
- Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., over-oxidation of thioether groups) .
Q. How does the substitution pattern influence molecular conformation and intermolecular interactions?
- The 3-bromo substituent increases steric bulk, flattening the thiazolo[3,2-a]pyrimidine core (torsion angles < 5° deviation from planarity) .
- Methylthio groups participate in C–H···S interactions (3.3–3.5 Å), stabilizing crystal packing .
- π-π stacking between aromatic rings (e.g., 4-(methylthio)phenyl and benzylidene groups) contributes to lattice cohesion (face-to-face distances ~3.8 Å) .
Q. What computational methods predict the electronic properties of this compound?
- DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps to assess redox activity. For analogs, gaps of ~4.2 eV suggest moderate reactivity .
- Molecular docking (AutoDock Vina) screens binding affinities to targets like DHFR (dihydrofolate reductase) using PyMOL for visualization .
Q. How can tautomerism or isomerism in this derivative be experimentally analyzed?
- NMR spectroscopy : Coupling constants (e.g., ³J = 12–14 Hz for trans-configuration) distinguish (Z)/(E) isomers .
- X-ray diffraction : Confirms stereochemistry via anisotropic displacement parameters (e.g., planar benzylidene groups in Z-isomers) .
- pH-dependent studies in DMSO-d₆ monitor tautomeric shifts (e.g., keto-enol equilibria) using ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
